methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate
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Overview
Description
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C6H5F3O3. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of trifluoromethylated precursors with appropriate reagents under controlled conditions. One common method involves the reaction of trifluoromethylated alkynes with methanol in the presence of a base, such as sodium hydroxide, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the alkyne and hydroxyl groups can participate in various chemical reactions, modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but with a propanoate backbone.
Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate: Similar structure but with an ethyl ester group.
Methyl 2-hydroxy-2-(difluoromethyl)but-3-ynoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
130307-84-5 |
---|---|
Molecular Formula |
C6H5F3O3 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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